![molecular formula C9H16O3 B1350669 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 4421-23-2](/img/structure/B1350669.png)
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has been demonstrated in various studies. For instance, it has been used in the preparation of cyclic acetals and gem-dichlorocyclopropanes. Another study showed its use in the synthesis of polymer precursors. A method involving the reactions of dichlorocarbonation of styrene and O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane in the presence of quaternary ammonium salts was also reported .
Molecular Structure Analysis
The molecular formula of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is C9H16O3 . Its molecular weight is 172.22 g/mol .
Chemical Reactions Analysis
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has been involved in various chemical reactions. For example, it has been used in the synthesis of mono- and diesters containing cycloacetal fragments. It has also been used in the synthesis of polymer precursors. Furthermore, it has been involved in the reactions of dichlorocarbonation of styrene and O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane are not explicitly mentioned in the search results. However, its molecular weight is 172.22 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Preparation of Cyclic Acetals and Gem-Dichlorocyclopropanes : This study demonstrates the synthesis of mono- and diesters containing cycloacetal fragments using 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, a compound closely related to the query chemical. It shows the application in synthesizing complex molecules with potential biological activity (Dzhumaev et al., 2021).
Synthesis of Polymer Precursors : A method to synthesize glycerin carbonate-based intermediates using thiol-ene chemistry is explored, involving a compound similar to 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane. This research indicates potential use in creating novel polymers (Benyahya et al., 2011).
Polymerization and Material Science
Polymerizability of Methyl Substituted 1,3‐Dioxolanes : Investigating the polymerization of various 1,3-dioxolanes, this research provides insights into the potential for 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane in polymer chemistry (Okada et al., 1975).
Preparation and Polymerization of Vinyl Monomers : Discusses the synthesis and structure determinations of compounds including the 2,2-dimethyl-1,3-dioxolane group, relevant to understanding how 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane might behave in similar contexts (D′alelio & Huemmer, 1967).
Photocrosslinking and Chemical Transformations
- Photocrosslinking of Polymers : Research on methoxymethylstyrene and copolymers containing 1,3-dioxolane structures suggests potential applications of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane in photocrosslinking, a process important in material science (Fukuda & Nakashima, 1983).
Wirkmechanismus
- Photoenzyme Conversion :
- Absorption : Information on absorption is not available .
- Distribution : Volume of distribution data is lacking .
- Protein Binding : Protein binding information is not provided .
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-(prop-2-enoxymethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNSAZMYPQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381632 | |
| Record name | 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
4421-23-2 | |
| Record name | 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)
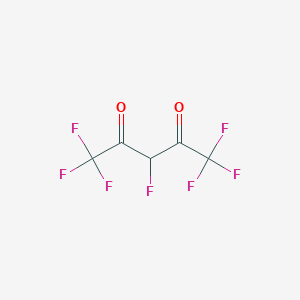

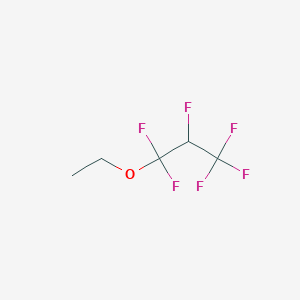

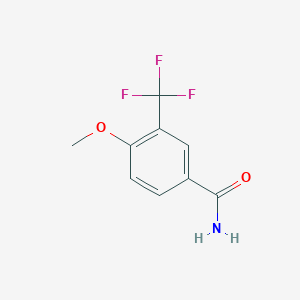
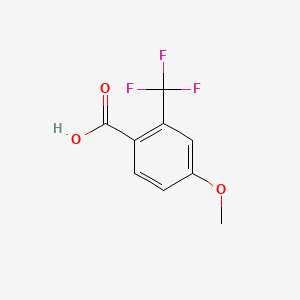
![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)
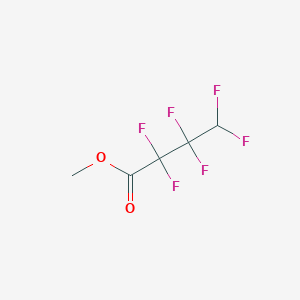

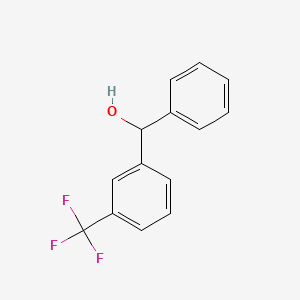

![Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate](/img/structure/B1350616.png)
